molecular formula C9H9NO4S B14551966 N-(2-Oxooxetan-3-yl)benzenesulfonamide CAS No. 61997-55-5

N-(2-Oxooxetan-3-yl)benzenesulfonamide

Cat. No.: B14551966
CAS No.: 61997-55-5
M. Wt: 227.24 g/mol
InChI Key: HWPZNOHDNCCNBQ-UHFFFAOYSA-N
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Description

N-(2-Oxooxetan-3-yl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 2-oxooxetane moiety. Below, we compare these analogs to infer structure-activity relationships (SAR) relevant to this compound.

Properties

CAS No.

61997-55-5

Molecular Formula

C9H9NO4S

Molecular Weight

227.24 g/mol

IUPAC Name

N-(2-oxooxetan-3-yl)benzenesulfonamide

InChI

InChI=1S/C9H9NO4S/c11-9-8(6-14-9)10-15(12,13)7-4-2-1-3-5-7/h1-5,8,10H,6H2

InChI Key

HWPZNOHDNCCNBQ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)O1)NS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Oxooxetan-3-yl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with an appropriate oxetane derivative. One common method is the reaction of benzenesulfonyl chloride with 3-hydroxy-2-oxetanone in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonyl ester, which then undergoes cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(2-Oxooxetan-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in various substituted benzenesulfonamides .

Scientific Research Applications

N-(2-Oxooxetan-3-yl)benzenesulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Oxooxetan-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites. The oxetane ring can also participate in ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules .

Comparison with Similar Compounds

PPARγ Ligands

Non-TZD (thiazolidinedione) benzenesulfonamide derivatives, such as N-(5-chloro-6-(quinolin-3-yloxy)pyridin-3-yl)benzenesulfonamide (Compound 6) and its analogs, exhibit PPARγ agonist activity. Docking studies reveal:

Compound Gold Score (GS) Hydrogen Bonding Score Affinity for PPARγ
6 78.09 6.11 Moderate
7 87.26 7.42 High

Compound 7’s superior GS and hydrogen bonding interactions (e.g., with Ser289 and His449 residues) suggest that electron-rich substituents (e.g., quinoline) enhance binding .

Anticancer Agents

Benzenesulfonamide derivatives with indole or thiophene moieties demonstrate cytotoxicity:

Compound Structure (Simplified) IC50 (μg/mL) Cell Line Reference
9 Indole-chlorobenzoyl 35 HCT116
18 Indole-4-chlorobenzoyl 90 MCF-7
5, 8, 10 Thiophene derivatives ~Doxorubicin Multiple

While Compounds 9 and 18 are less potent than 5-fluorouracil (5-FU), their activity highlights the importance of halogenated aromatic groups. Thiophene-containing analogs (e.g., Compound 8) rival doxorubicin, suggesting conjugated systems improve DNA intercalation .

HIV Integrase Inhibitors

Styrylquinoline-benzenesulfonamide hybrids, such as N-[(2-substituted-styryl)-5-chloro-8-hydroxyquinolin-7-yl]-benzenesulfonamide, show moderate HIV integrase (IN) inhibition. Key SAR findings:

  • A free hydroxyl on the styryl moiety increases activity by 30–40%.
  • Nitro groups on the benzenesulfonamide enhance binding to the IN active site .

Anti-inflammatory and Analgesic Agents

Compounds A and C (structures undisclosed in evidence) exhibit in vivo anti-inflammatory effects comparable to diclofenac and indomethacin. Docking studies attribute this to COX-2 inhibition, though mechanisms require further elucidation .

Key Research Findings

Substituent Effects : Electron-deficient groups (e.g., chloro, nitro) enhance cytotoxicity and target binding across analogs.

Heterocyclic Moieties: Quinoline, thiophene, and pyrimidine rings improve solubility and potency.

Assay Methods : The SRB assay () is critical for high-throughput cytotoxicity screening, with sensitivities surpassing Bradford and Lowry methods .

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